molecular formula C18H13NO4S B2477201 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid CAS No. 861209-67-8

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid

Cat. No.: B2477201
CAS No.: 861209-67-8
M. Wt: 339.37
InChI Key: IAQPAVNNMOSSAZ-UHFFFAOYSA-N
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Description

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a carboxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated phenyl compound. The benzoic acid moiety is then introduced through a coupling reaction, often facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-(carboxymethyl)benzoic acid: Lacks the thiazole ring, making it less complex and potentially less versatile in applications.

    4-phenylthiazole-2-carboxylic acid: Similar structure but without the carboxymethyl group, which may affect its solubility and reactivity.

Uniqueness

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid is unique due to the combination of its structural features, which confer specific chemical and physical properties. This makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

IUPAC Name

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S/c20-15(21)10-14-16(11-4-2-1-3-5-11)19-17(24-14)12-6-8-13(9-7-12)18(22)23/h1-9H,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQPAVNNMOSSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
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4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
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4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
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4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
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4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
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4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid

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